molecular formula C17H26O3 B1239122 Lincomolide B

Lincomolide B

货号: B1239122
分子量: 278.4 g/mol
InChI 键: ZOHSBTYPSYCTIC-CHQMYWLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lincomolide B is a natural product found in Lindera communis, Machilus wangchiana, and Cinnamomum kotoense with data available.

属性

分子式

C17H26O3

分子量

278.4 g/mol

IUPAC 名称

(3Z,4S,5S)-3-dodec-11-ynylidene-4-hydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h1,13-14,16,18H,4-12H2,2H3/b15-13-/t14-,16+/m0/s1

InChI 键

ZOHSBTYPSYCTIC-CHQMYWLCSA-N

SMILES

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O

手性 SMILES

C[C@H]1[C@H](/C(=C/CCCCCCCCCC#C)/C(=O)O1)O

规范 SMILES

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O

同义词

lincomolide B

产品来源

United States

常见问题

Basic: What experimental protocols are recommended for synthesizing Lincomolide B?

Answer:
Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography, HPLC), and yield optimization strategies. Document all parameters in a lab notebook, including deviations and unexpected outcomes, to enable reproducibility . For structural confirmation, pair nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS), cross-referencing data with published spectra .

Basic: How can researchers characterize this compound’s physicochemical properties?

Answer:
Use a tiered approach:

  • Primary characterization: NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) and infrared (IR) spectroscopy to confirm functional groups .
  • Secondary analysis: X-ray crystallography for absolute stereochemistry or computational modeling (e.g., density functional theory) to predict electronic properties .
  • Stability testing: Monitor degradation under varying pH, temperature, and light using HPLC-UV or LC-MS .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:
Design dose-response experiments with positive and negative controls. Common assays include:

  • Antimicrobial activity: Broth microdilution (MIC/MBC) per CLSI guidelines .
  • Cytotoxicity: MTT or resazurin assays on cell lines (e.g., HEK293, HepG2) .
  • Enzyme inhibition: Fluorescence-based kinetic assays (e.g., IC₅₀ determination) .
    Report results with standard deviations and statistical significance (p < 0.05) .

Advanced: How to resolve contradictions in reported mechanisms of action for this compound?

Answer:

  • Hypothesis testing: Replicate conflicting studies under identical conditions, ensuring reagent batch consistency and instrumentation calibration .
  • Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets and pathways .
  • Kinetic modeling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement .

Advanced: What computational strategies improve target prediction for this compound?

Answer:

  • Molecular docking: Employ AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB .
  • Machine learning: Train models on bioactivity datasets (e.g., PubChem BioAssay) to predict off-target effects .
  • Network pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify synergistic pathways .
    Validate predictions with orthogonal experimental assays .

Advanced: How to design a study reconciling discrepancies in this compound’s pharmacokinetic data?

Answer:

  • Comparative pharmacokinetics: Administer the compound via multiple routes (oral, IV) in animal models, collecting plasma/tissue samples at timed intervals .
  • Metabolite profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites and compare across studies .
  • Population pharmacokinetics: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability .

Methodological: How to ensure reproducibility when synthesizing this compound?

Answer:

  • Detailed documentation: Record all procedural variables (e.g., solvent purity, stirring speed) and raw data (e.g., TLC Rf values) in a lab notebook .
  • Batch-to-batch analysis: Compare NMR and HPLC traces across synthesis batches to identify impurities .
  • Open-science practices: Share protocols on platforms like Protocols.io and deposit spectral data in public repositories (e.g., ChemSpider) .

Methodological: What frameworks guide hypothesis-driven research on this compound?

Answer:

  • PICO(T): Define Population (e.g., bacterial strains), Intervention (dose range), Comparison (positive/negative controls), Outcome (MIC values), and Time (exposure duration) .
  • FINER criteria: Ensure hypotheses are Feasible (resources available), Interesting (novelty), Novel (unaddressed gaps), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

  • Transcriptomics: Use RNA-seq to identify differentially expressed genes post-treatment and validate with qRT-PCR .
  • Metabolomics: Apply GC-MS or NMR-based metabolomics to map metabolic pathway disruptions .
  • Data integration: Use tools like Cytoscape for network analysis, prioritizing hub nodes for functional validation .

Ethical: How to address data integrity challenges in this compound research?

Answer:

  • Blinded analysis: Assign sample IDs randomly to prevent bias during data collection .
  • Raw data retention: Archive chromatograms, spectra, and lab notebooks for audit trails .
  • Conflict resolution: Disclose funding sources and adhere to COPE guidelines for authorship and plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lincomolide B
Reactant of Route 2
Lincomolide B

体外研究产品的免责声明和信息

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